molecular formula C19H28N2O3S B4402148 3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide

3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide

Cat. No.: B4402148
M. Wt: 364.5 g/mol
InChI Key: GZDDWBGERXFFQI-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with an azepane ring and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclopentylamine to yield N-cyclopentyl-4-methylbenzamide. The azepane ring is introduced through a nucleophilic substitution reaction, where the benzamide is treated with azepane-1-sulfonyl chloride under basic conditions to form the final product .

Chemical Reactions Analysis

3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The azepane ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-10-11-16(19(22)20-17-8-4-5-9-17)14-18(15)25(23,24)21-12-6-2-3-7-13-21/h10-11,14,17H,2-9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDDWBGERXFFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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